molecular formula C14H22N2O3S B2711241 2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone CAS No. 1385320-26-2

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

Cat. No. B2711241
CAS RN: 1385320-26-2
M. Wt: 298.4
InChI Key: HFRSBEFXQGONRX-UHFFFAOYSA-N
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Description

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, also known as CP-544, 417 or PF-04995274, is a small molecule inhibitor that is being developed as a potential treatment for a variety of diseases. The compound has shown promise in preclinical studies and is currently undergoing clinical trials to assess its safety and efficacy.

Scientific Research Applications

Cyclopentanone Compounds and Derivatives

Cyclopentanone compounds, including derivatives like Jasmonic Acid (JA) and its analogs, play a significant role in medicinal chemistry due to their bioactive diversity and potential in drug discovery. These compounds have been explored for their synthesis, usage, and biological activities, offering hope for the development of new therapeutics in areas such as drug/nutraceutical safety trials. The research on such compounds continues to be of major interest, indicating their relevance in developing future drugs and prodrugs with diverse properties (A. Ghasemi Pirbalouti et al., 2014).

Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that have demonstrated a wide range of bioactive properties and potential in drug discovery. They exhibit varied bioactivities, including anti-tumor, neuroprotective, immune and metabolic regulatory effects, among others. DKPs' rigid structure, chiral nature, and varied side chains contribute to their medicinal applications, underscoring the importance of such compounds in pharmaceutical research (Yi Wang et al., 2013).

Cyclodextrins

Cyclodextrins, a family of cyclic oligosaccharides, are notable for their molecular chelating abilities. They possess a cage-like supramolecular structure that facilitates 'host–guest' type chemical reactions, where covalent bonds are not formed between interacting molecules. Due to their inclusion complex-forming capability, cyclodextrins have found widespread use across various industries, including food, pharmaceuticals, and environmental protection. Their negligible cytotoxic effects make them valuable in applications ranging from drug carriers to environmental remediation (E. D. Valle, 2004).

properties

IUPAC Name

2-cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-2-7-15-8-10-16(11-9-15)14(17)12-20(18,19)13-5-3-4-6-13/h1,13H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRSBEFXQGONRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CS(=O)(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

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